1-Hydrazinylhexose
Description
1-Hydrazinylhexose is a hydrazine-functionalized hexose derivative, where a hydrazine (-NH-NH₂) group is attached to the first carbon of a six-carbon monosaccharide backbone.
Hydrazine derivatives are widely studied for their roles in organic synthesis, coordination chemistry, and biological activity. For example, arylhydrazones (e.g., intermediates in indazole synthesis) demonstrate catalytic and pharmacological relevance , while substituted hydrazine hydrochlorides (e.g., cyclohexylmethyl-hydrazine hydrochloride) are utilized in specialized synthetic protocols .
Properties
CAS No. |
3868-12-0 |
|---|---|
Molecular Formula |
C6H14N2O6 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2,3,4,5,6-pentahydroxyhexanehydrazide |
InChI |
InChI=1S/C6H14N2O6/c7-8-6(14)5(13)4(12)3(11)2(10)1-9/h2-5,9-13H,1,7H2,(H,8,14) |
InChI Key |
DSSOAANULUSBGQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(=O)NN)O)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Similarities
1-Hydrazinylhexose shares key functional groups with other hydrazine derivatives, enabling comparisons in reactivity and stability:
Key Observations :
- Substituent Effects : Alkyl and aryl substituents (e.g., cyclohexylmethyl, benzyl) enhance hydrophobicity and influence solubility, whereas polar groups (e.g., methoxyethyl) improve aqueous compatibility.
- Stability : Hydrazine hydrochlorides (e.g., ) exhibit greater stability under acidic conditions compared to free hydrazines, which are prone to oxidation.
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties
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